(2,5-Dimethylphenyl)methanethiol
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Overview
Description
(2,5-Dimethylphenyl)methanethiol is a sulfur-containing organic compound with the molecular formula C9H12S . It has a molecular weight of 152.26 .
Synthesis Analysis
The synthesis of this compound is not widely documented in the available literature. More research is needed to provide a comprehensive analysis of its synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H12S/c1-7-3-4-8(2)9(5-7)6-10/h3-5,10H,6H2,1-2H3
. This indicates that the molecule consists of a phenyl ring substituted with two methyl groups at positions 2 and 5, and a methanethiol group . Physical and Chemical Properties Analysis
This compound is a research-use-only compound . The specific physical and chemical properties such as boiling point and storage conditions are not provided in the available resources .Scientific Research Applications
Formation and Transformation in Chemical Reactions
(2,5-Dimethylphenyl)methanethiol, a derivative of methanethiol, is studied in various chemical reactions. For instance, research indicates that methanethiol forms from methionine and sulphite in reactions catalyzed by iron or manganous ions, with methional as a potential intermediate (Wainwright, McMahon, & McDowell, 1972). Another study explores the oxidation of methanethiol to dimethyl disulfide and dimethyl trisulfide in the presence of transition metals and ascorbate (Chin & Lindsay, 1994).
Adsorption and Surface Chemistry
Adsorption of organosulfur compounds like methanethiol on metal surfaces, such as gold, under specific conditions is a significant area of research. This is crucial for understanding molecular self-assembly on gold surfaces (Nuzzo, Zegarski, & Dubois, 1987). Similarly, the adsorption site of methanethiolate on Au(111) surfaces has been investigated, providing insights into the surface chemistry of thiolates (Maksymovych, Sorescu, & Yates, 2006).
Environmental and Toxicological Studies
The biodegradation and toxicity of organic sulfur compounds like methanethiol in environmental samples are explored to understand their environmental impact and biodegradability (van Leerdam et al., 2006). The kinetics of methanethiol synthesis and its interaction with other compounds in environmental and industrial contexts have also been studied (Mashkin, 1994).
Catalysis and Chemical Synthesis
This compound's derivative methanethiol's role in catalytic processes, such as the synthesis of other sulfur compounds, is a key area of research. This includes studies on the catalysis of methanethiol from dimethyl sulfide and the associated reaction mechanisms (Mashkina, 2009).
Mechanism of Action
Target of Action
It’s known that methanethiol compounds often interact with various enzymes and proteins within biological systems .
Mode of Action
Methanethiol compounds typically interact with their targets through covalent bonding, given the presence of a sulfur atom which has a high affinity for certain biological targets .
Biochemical Pathways
For instance, in certain microorganisms, methanethiol is oxidized to formaldehyde, hydrogen peroxide, and hydrogen sulfide in the presence of oxygen, a process catalyzed by the enzyme methanethiol oxidase .
Pharmacokinetics
Given its molecular weight of 15226 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Methanethiol compounds are known to interact with various biological targets, potentially leading to changes in cellular function .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that methanethiol, a related compound, plays a role in sulfur metabolism . It interacts with enzymes such as methanethiol oxidase (MTO), which is involved in its degradation .
Cellular Effects
Exposure to high doses of related compounds like methyl mercaptan can cause headaches, nausea, eye irritation, and respiratory distress .
Molecular Mechanism
Methanethiol, a related compound, is known to undergo oxidation via the enzyme methanethiol oxidase (MTO), producing formaldehyde, hydrogen peroxide, and hydrogen sulfide .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical exposure can vary over time, ranging from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of (2,5-Dimethylphenyl)methanethiol in animal models. It is known that the effects of chemical exposure can vary with different dosages .
Metabolic Pathways
Methanethiol, a related compound, is known to be involved in sulfur metabolism .
Transport and Distribution
It is known that chemicals can be transported and distributed within cells and tissues via various mechanisms .
Subcellular Localization
It is known that proteins can be directed to specific compartments or organelles via targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2,5-dimethylphenyl)methanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-3-4-8(2)9(5-7)6-10/h3-5,10H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGARSXYWKORGCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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